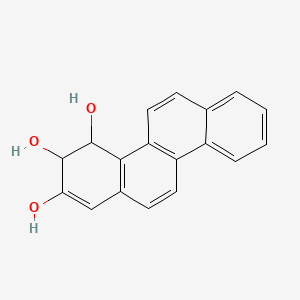
3,4-Dihydrochrysene-2,3,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydrochrysene-2,3,4-triol is a chemical compound with the molecular formula C18H14O3. It consists of 18 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . This compound is a derivative of chrysene, a polycyclic aromatic hydrocarbon. The presence of hydroxyl groups at positions 2, 3, and 4 on the dihydrochrysene structure makes it a trihydroxy derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydrochrysene-2,3,4-triol typically involves the hydroxylation of chrysene derivatives. One common method is the catalytic hydrogenation of chrysene to form dihydrochrysene, followed by hydroxylation using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydrochrysene-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of chrysene-2,3,4-trione.
Reduction: Formation of 3,4-dihydrochrysene.
Substitution: Formation of halogenated derivatives like 2,3,4-trihalochrysene.
Scientific Research Applications
3,4-Dihydrochrysene-2,3,4-triol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dihydrochrysene-2,3,4-triol involves its interaction with cellular components. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially leading to mutagenic effects. The compound may also undergo metabolic activation to form reactive intermediates that interact with DNA, leading to mutations and carcinogenesis .
Comparison with Similar Compounds
Similar Compounds
Chrysene: The parent compound without hydroxyl groups.
3,4-Dihydroxychrysene: A dihydroxy derivative with hydroxyl groups at positions 3 and 4.
2,3,4-Trihydroxychrysene: Another trihydroxy derivative with hydroxyl groups at positions 2, 3, and 4.
Uniqueness
3,4-Dihydrochrysene-2,3,4-triol is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and biological activity. The presence of three hydroxyl groups makes it more reactive in oxidation and substitution reactions compared to its dihydroxy and non-hydroxy counterparts .
Properties
CAS No. |
84498-36-2 |
|---|---|
Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
3,4-dihydrochrysene-2,3,4-triol |
InChI |
InChI=1S/C18H14O3/c19-15-9-11-6-7-13-12-4-2-1-3-10(12)5-8-14(13)16(11)18(21)17(15)20/h1-9,17-21H |
InChI Key |
PCURSCOSQFZBCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(=C4)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


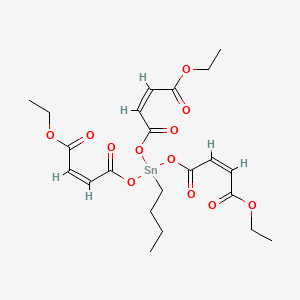







![2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole](/img/structure/B14414855.png)
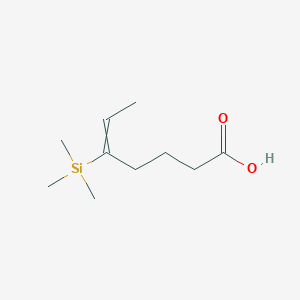
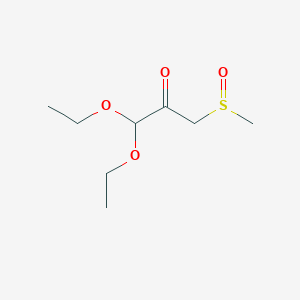
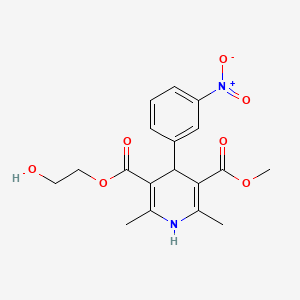

![3-[2-(2,2-Dimethoxyethyl)-5-phenyl-1H-imidazol-4-yl]pyridine](/img/structure/B14414872.png)
